molecular formula C8H4BrN3O3 B8339683 7-Bromo-3-nitro[1,5]naphthyridin-4-ol

7-Bromo-3-nitro[1,5]naphthyridin-4-ol

Cat. No.: B8339683
M. Wt: 270.04 g/mol
InChI Key: NBIBXWJDUROBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-nitro[1,5]naphthyridin-4-ol is a heterocyclic compound featuring a naphthyridine core substituted with a bromine atom at position 7, a nitro group at position 3, and a hydroxyl group at position 4. The molecular formula is inferred as C₈H₄BrN₃O₃, with a calculated molecular weight of 270.04 g/mol (derived by substituting chlorine in 6-chloro-3-nitro[1,5]naphthyridin-4-ol (225.59 g/mol) with bromine) .

Properties

Molecular Formula

C8H4BrN3O3

Molecular Weight

270.04 g/mol

IUPAC Name

7-bromo-3-nitro-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C8H4BrN3O3/c9-4-1-5-7(11-2-4)8(13)6(3-10-5)12(14)15/h1-3H,(H,10,13)

InChI Key

NBIBXWJDUROBJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=C(C2=O)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 7-bromo-3-nitro[1,5]naphthyridin-4-ol, highlighting differences in substituents, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (C7), NO₂ (C3), OH (C4) C₈H₄BrN₃O₃ 270.04 (calculated) Hypothesized applications in drug development due to nitro and bromine reactivity .
6-Chloro-3-nitro[1,5]naphthyridin-4-ol Cl (C6), NO₂ (C3), OH (C4) C₈H₄ClN₃O₃ 225.59 Research use only; nitro group enhances electrophilic substitution reactivity .
3-Bromo[1,5]naphthyridin-4-ol Br (C3), OH (C4) C₈H₅BrN₂O 225.04 Bromine at C3 may act as a leaving group in nucleophilic substitutions .
3-Nitro[1,5]naphthyridin-4-ol NO₂ (C3), OH (C4) C₈H₅N₃O₃ 191.14 Nitro group increases acidity of the hydroxyl group; used in synthetic intermediates .
7-Bromo-1,5-naphthyridin-4(1H)-one Br (C7), ketone (C4) C₈H₅BrN₂O 225.04 Ketone group reduces hydrogen-bonding capacity compared to hydroxyl derivatives .
4-Iodo-1,5-naphthyridin-3-ol I (C4), OH (C3) C₈H₅IN₂O 272.04 Iodine enables electrophilic reactions; hydroxyl supports biological interactions .

Substituent Effects on Reactivity

  • Nitro Group (NO₂): Strong electron-withdrawing effect deactivates the aromatic ring toward electrophilic substitution but enhances stability for nucleophilic attack. In 3-nitro derivatives, this group increases the acidity of the adjacent hydroxyl group .
  • Bromine (Br): As a halogen, bromine at C7 (vs. C3 or C6) influences regioselectivity in further functionalization. Its larger size compared to chlorine may slow reaction rates but improve leaving-group ability in cross-coupling reactions .
  • Hydroxyl (OH): Participates in hydrogen bonding, improving solubility in polar solvents. In this compound, the hydroxyl at C4 may stabilize intermediates in catalytic cycles .

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